1-Cyclohexyl-1,4-diazepane

Description

BenchChem offers high-quality 1-Cyclohexyl-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

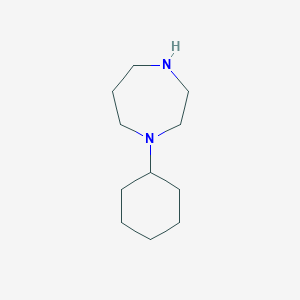

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRJEERFPFFTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481773 | |

| Record name | 1-Cyclohexyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59039-67-7 | |

| Record name | 1-Cyclohexyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic Stability of N-Cyclohexylhomopiperazine Scaffolds: A Structural & Experimental Guide

Topic: Thermodynamic Stability & Physicochemical Profiling of N-Cyclohexylhomopiperazine Derivatives Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Pre-clinical Development Scientists.

Abstract

The N-cyclohexylhomopiperazine (1,4-diazepane) moiety is a privileged scaffold in neuropsychiatric drug discovery, particularly for Sigma-1 (

Part 1: Structural Dynamics & Thermodynamics

The 7-Membered Ring Anomaly

Unlike the rigid chair conformation of piperazine (6-membered), the homopiperazine (1,4-diazepane) ring exists in a dynamic equilibrium between twisted-chair (TC) and twisted-boat (TB) conformations.

-

Ring Strain: The homopiperazine ring possesses approximately 6–7 kcal/mol higher strain energy than piperazine due to Pitzer strain (torsional eclipse) and transannular interactions.

-

The Cyclohexyl Anchor: Attaching a cyclohexyl group to

acts as a "conformational anchor." The bulky cyclohexyl group preferentially adopts an equatorial position to minimize 1,3-diaxial-like steric clashes, stabilizing the TC conformer.

Conformational Energy Landscape

The thermodynamic stability of the derivative depends on the barrier to ring inversion (pseudorotation).

Figure 1: Conformational energy profile of N-substituted 1,4-diazepanes. The cyclohexyl group increases the inversion barrier, kinetically stabilizing the chair form.

Thermal Degradation Kinetics

Thermodynamic stability often correlates with resistance to thermal decomposition. Comparative studies between piperazine and homopiperazine reveal a critical vulnerability in the 7-membered ring.

Table 1: Comparative Thermal Stability (Accelerated Conditions)

| Scaffold | Condition | Degradation (%) | Primary Degradant | Mechanism |

|---|---|---|---|---|

| Piperazine | 175°C, 4 weeks | ~30% | Ring-opening / Polymerization | Nucleophilic attack |

| Homopiperazine | 175°C, 4 weeks | >99% | Formylation / Fragmentation | Ring strain release |

| N-Cyclohexyl-HP | 150°C, 4 weeks | ~65% | N-Dealkylation | Oxidative C-N cleavage |

Data extrapolated from comparative amine degradation studies (Source: Freeman et al., 2025).

Part 2: Synthesis & Impurity Control

The thermodynamic synthesis of N-cyclohexylhomopiperazine is governed by the Reductive Amination pathway. A critical failure mode is the formation of the thermodynamically stable but pharmacologically inactive bis-cyclohexyl impurity.

Reaction Pathway & Control

Figure 2: Reductive amination pathway.[1][2] Control of stoichiometry and pH is critical to prevent the thermodynamic sink of bis-alkylation.

Synthetic Protocol (Mono-Substitution Focus)

-

Principle: Use of Sodium Triacetoxyborohydride (STAB) allows for thermodynamic control. STAB is less reactive than

and will not reduce the ketone until the imine is formed, preventing cyclohexanol formation. -

Stoichiometry: 1,4-Diazepane (3.0 eq) : Cyclohexanone (1.0 eq). Excess amine is required to statistically favor mono-substitution.

Step-by-Step Methodology:

-

Imine Formation: Dissolve Homopiperazine (30 mmol) in DCM (100 mL). Add Cyclohexanone (10 mmol) and Acetic Acid (1.2 eq). Stir at

for 30 mins. -

Reduction: Add NaBH(OAc)3 (15 mmol) portion-wise. Warm to RT and stir for 12h.

-

Workup: Quench with 1N NaOH (pH > 12). Extract with DCM.

-

Purification: The excess homopiperazine is water-soluble; the N-cyclohexyl product partitions into the organic phase. This exploits the

(Lipophilicity difference) for purification.

Part 3: Experimental Stability Assessment

To validate the thermodynamic stability of the scaffold in a drug formulation context, the following stress tests are mandatory.

Oxidative Stress Testing (N-Oxide Formation)

The tertiary nitrogen (cyclohexyl-bound) is electron-rich and prone to N-oxidation.

-

Reagent: 3%

in Methanol/Water (50:50). -

Timepoint: 0, 2, 4, 8, 24 hours at RT.

-

Detection: LC-MS (

peak). -

Acceptance Criteria: < 5% degradation at 24h.

pH-Dependent Hydrolysis (Ring Opening)

While the amide bond is absent, the cyclic amine can undergo ring-opening under extreme acidic stress due to protonation-induced strain.

-

Protocol: Reflux in 1N HCl and 1N NaOH for 4 hours.

-

Thermodynamic Insight: If the ring opens, it indicates that the entropic gain of the linear chain outweighs the enthalpy of the cyclic bond.

Assessment Workflow

Figure 3: Standardized stability testing workflow for homopiperazine derivatives.

Part 4: Case Study & Applications

Sigma-1 Receptor Ligands

In the development of Sigma-1 antagonists (e.g., for neuropathic pain), the N-cyclohexylhomopiperazine moiety is often used as a bioisostere for N-cyclohexylpiperazine.

-

Thermodynamic Trade-off: The homopiperazine ring is more lipophilic (

increases by ~0.5) but less metabolically stable than piperazine. -

Binding Thermodynamics: The flexibility of the 7-membered ring allows for an "Induced Fit" mechanism, often resulting in higher affinity (

) despite the higher entropic penalty (

pKa and Solubility

-

(Tertiary): pKa

-

(Secondary): pKa

-

Implication: At physiological pH (7.4), the molecule is diprotonated. This high charge density improves solubility but can destabilize the ring thermally due to charge repulsion.

References

-

Freeman, S. A., et al. (2025). "Thermal degradation of piperazine and its structural analogs." ResearchGate.[3] Link

-

Luo, G., et al. (2025).[4] "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." ACS Omega. Link

-

Zhou, L. M., et al. (1993). "Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors." Journal of Medicinal Chemistry. Link

-

Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi. Link

-

Master Organic Chemistry. (2017). "Reductive Amination: A Guide." Link

Sources

A Toxicological Hazard Assessment and Data Gap Analysis for 1-Cyclohexyl-1,4-diazepane

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void

In the landscape of chemical and pharmaceutical development, we often encounter compounds with significant potential but sparse safety and toxicological data. 1-Cyclohexyl-1,4-diazepane (CAS No. 59039-67-7) is one such molecule. While its unique structure—a fusion of a lipophilic cyclohexyl group with a pharmacologically relevant diazepane ring—suggests potential applications in medicinal chemistry, a comprehensive, publicly available toxicity profile is conspicuously absent.[1]

This guide, therefore, deviates from a standard data sheet format. Instead, it presents a rigorous toxicological hazard assessment based on first principles and surrogate data from structurally related compounds. Its purpose is twofold: first, to provide a provisional framework for safe handling based on anticipated hazards, and second, to delineate the critical data gaps and outline the necessary experimental protocols to establish a definitive safety profile. This approach ensures that scientific integrity is maintained while providing actionable guidance for researchers in the interim.

Chemical and Physical Identity

Understanding a molecule's structure is the first step in predicting its behavior, both chemically and biologically.

-

Chemical Name: 1-Cyclohexyl-1,4-diazepane

-

Synonyms: 1H-1,4-diazepine, 1-cyclohexylhexahydro-[1]

-

CAS Number: 59039-67-7

-

Molecular Formula: C₁₁H₂₂N₂[1]

-

Molecular Weight: 182.31 g/mol [1]

-

Structure: (Image generated for illustrative purposes)

The structure is characterized by a saturated seven-membered diazepane ring, which is known to be a privileged scaffold in medicinal chemistry, often associated with central nervous system (CNS) activity.[2] This is appended with a non-polar cyclohexane ring, which can be expected to increase the compound's lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile and potentially enhancing its ability to cross the blood-brain barrier.[1]

Surrogate-Based Hazard Identification and Data Gap Analysis

In the absence of direct toxicological data, a well-established scientific approach involves examining the toxicity of structurally similar molecules. This process, known as "read-across," allows us to form a reasoned, albeit preliminary, assessment of potential hazards. The logical workflow for this assessment is outlined below.

Caption: Workflow for surrogate-based hazard assessment.

Analysis of the Cyclohexane Moiety

The cyclohexane component is a well-characterized solvent with a robust toxicological database.

-

Potential Hazards:

-

Flammability: Cyclohexane is a highly flammable liquid and vapor.[3] This property may be conferred to the target molecule.

-

Skin Irritation: It is classified as a skin irritant, capable of causing defatting of the skin upon prolonged contact, leading to dermatitis.[3][4][5]

-

Aspiration Hazard: May be fatal if swallowed and enters airways.[3][6]

-

Neurotoxicity: Inhalation of high concentrations of cyclohexane vapor can cause drowsiness, dizziness, headache, and other CNS depressant effects.[7][8]

-

-

Data Gaps for 1-Cyclohexyl-1,4-diazepane:

-

Flash point and flammability limits.

-

In vivo or in vitro skin irritation/corrosion studies (e.g., OECD TG 404, 439).

-

Acute inhalation toxicity study (e.g., OECD TG 403).

-

Analysis of the Diazepane Core

The 1,4-diazepane ring is the core of many benzodiazepine drugs, such as Diazepam. While the target molecule is not a benzodiazepine, the diazepane heterocycle is the source of its potential pharmacological activity.

-

Potential Hazards:

-

Biological Activity: Diazepane derivatives are known to possess a wide range of biological activities, including anxiolytic, anticonvulsant, and sedative effects.[1][2] Unintended pharmacological effects are a key consideration for occupational handling.

-

Mutagenicity: Some related diazepine structures have been investigated for genotoxicity. For instance, studies on diazepam have shown evidence of mutagenic and genotoxic effects in mice bone marrow cells at certain doses.[9] This raises a flag for potential mutagenicity that must be investigated.

-

-

Data Gaps for 1-Cyclohexyl-1,4-diazepane:

-

Pharmacological profiling to determine CNS or other biological activity.

-

A full battery of genotoxicity tests is required, including:

-

A bacterial reverse mutation test (Ames test, OECD TG 471).

-

An in vitro mammalian cell micronucleus test (OECD TG 487).

-

An in vivo genotoxicity test, such as a rodent bone marrow micronucleus test, if in vitro results are positive.[9]

-

-

Provisional Safety Data Sheet (SDS) and Handling Protocols

Based on the surrogate analysis, the following provisional SDS information is provided. This is not a substitute for a formal, experimentally derived SDS. It is a conservative guide for handling the material in a research setting pending the generation of definitive data.

Hazard Identification

-

GHS Classification (Provisional):

-

Flammable Liquid, Category 3 (H226) - Inferred from cyclohexane.

-

Skin Irritant, Category 2 (H315) - Inferred from cyclohexane.

-

Specific Target Organ Toxicity (Single Exposure), Category 3 (H336) - Narcotic effects - Inferred from cyclohexane.

-

Acute Toxicity (Oral, Dermal, Inhalation) - Category Unknown. Treat as potentially harmful.

-

Serious Eye Damage/Irritation - Category Unknown. Assume irritant.

-

Mutagenicity - Category Unknown. Handle as a potential mutagen.[9]

-

Carcinogenicity / Reproductive Toxicity - Data Lacking. No classification possible.

-

Exposure Controls & Personal Protection

The causality behind these recommendations is to create a multi-layered defense against both the known, inferred hazards (flammability, irritation) and the unknown potential hazards (acute toxicity, mutagenicity).

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3] Use explosion-proof electrical and lighting equipment due to inferred flammability.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Breakthrough time should be verified. Double-gloving is recommended for handling neat material, especially given the unknown dermal toxicity and potential for mutagenicity.[10]

-

Skin and Body Protection: Wear a flame-retardant lab coat and ensure skin is not exposed.

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.

-

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.[4] Take precautionary measures against static discharge.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep segregated from strong oxidizing agents, strong acids, and acid chlorides.[12]

First-Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting due to aspiration hazard.[11] If conscious, rinse mouth with water. Seek immediate medical attention.

Experimental Protocols for Data Gap Remediation

To move from a provisional assessment to a definitive toxicity profile, a structured experimental plan is essential. The following outlines the critical studies required.

Caption: A tiered approach to toxicological testing.

Protocol Example: Acute Oral Toxicity (Up-and-Down Procedure, OECD TG 425)

-

Objective: To determine the median lethal dose (LD₅₀) following a single oral administration.

-

Principle: A sequential dosing method using a small number of animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.[13]

-

Methodology:

-

Species: Wistar rats (female, as they are often more sensitive).

-

Preparation: Animals are fasted overnight prior to dosing. Body weight is recorded to calculate the dose volume.[13]

-

Dose Administration: The test substance is administered in a single dose by oral gavage. A default starting dose of 175 mg/kg may be used, with subsequent doses adjusted by a factor of 3.5.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

-

Endpoint: The LD₅₀ is calculated using maximum likelihood estimation. This value determines the acute toxicity classification.

-

Conclusion and Path Forward

1-Cyclohexyl-1,4-diazepane is a molecule of interest for which direct toxicity data is critically lacking. This guide establishes a provisional safety framework by leveraging data from its core structural components: cyclohexane and the diazepane nucleus. The analysis suggests that researchers should, at a minimum, treat this compound as a flammable, skin-irritating, and potentially neurotoxic agent with an unevaluated mutagenic risk.

The true toxicological profile can only be unveiled through rigorous experimental evaluation. The tiered testing strategy proposed herein provides a clear and logical path forward for any research or development program intending to utilize this compound. Adherence to these precautionary handling measures and a commitment to filling the identified data gaps are paramount to ensuring the safety of researchers and the integrity of the scientific process.

References

-

PubChem. 1,4-Cyclohexanedicarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

- Bothara, K. G. (2011). Acute Toxicity study of Synthesized drug and Herbal Product. Asian Journal of Pharmaceutical Research, 1(2), 25-28.

- Leal-Garza, C. H., et al. (1998). Mutagenic Activity of Diazepam Evaluated by in Vivo Cytogenetic Tests. Archives of Medical Research, 29(4), 331-335.

-

PubChem. 1-(4-Methylcyclohexyl)-1,4-diazepane. National Center for Biotechnology Information. Available from: [Link]

-

AA Blocks. Cyclohexyl(1,4-diazepan-1-yl)methanone | 815651-06-0. Available from: [Link]

- Kumar, R., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(6), 796-813.

- Contino, M., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651–656.

-

Duke University. (2023). Safe Handling of Hazardous Drugs. Safety.duke.edu. Available from: [Link]

- National Toxicology Program. (1986). NTP Toxicology and Carcinogenesis Studies of Dimethylvinyl Chloride.

- Australian Industrial Chemicals Introduction Scheme. (2022). 2,5-Cyclohexadiene-1,4-dione (p-benzoquinone)

-

Chemos GmbH & Co.KG. Safety Data Sheet: Cyclohexane. Available from: [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Cyclohexane. Available from: [Link]

-

PubChem. 1,4-Cyclohexanedione. National Center for Biotechnology Information. Available from: [Link]

- Cruz, S. L., et al. (2016). Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain. Frontiers in Pharmacology, 7, 3.

-

National Center for Biotechnology Information. Contact dermatitis caused by cyclohexane. Available from: [Link]

- Sari, D. K., et al. (2020). The Effect of Cyclohexanone Exposure on Incidence of Irritant Contact Dermatitis.

- Iannelli, V. (2017). Are Vaccines Evaluated for Mutagenicity, Carcinogenicity or Impairment of Fertility?. Vaxopedia.

- Nishikawa, A., et al. (2018). In Vivo Positive Mutagenicity of 1,4-dioxane and Quantitative Analysis of Its Mutagenicity and Carcinogenicity in Rats. Archives of Toxicology, 92(10), 3045–3062.

Sources

- 1. CAS 59039-67-7: 1-cyclohexyl-1,4-diazepane | CymitQuimica [cymitquimica.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. chemos.de [chemos.de]

- 4. cpchem.com [cpchem.com]

- 5. Contact dermatitis caused by cyclohexane (Concept Id: C0263246) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 6. cpchem.com [cpchem.com]

- 7. Cyclohexane - DCCEEW [dcceew.gov.au]

- 8. Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutagenic activity of diazepam evaluated by in vivo cytogenetic tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. safety.duke.edu [safety.duke.edu]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. asianjpr.com [asianjpr.com]

Technical Whitepaper: The 1-Cyclohexyl-1,4-Diazepane Scaffold in Medicinal Chemistry

Executive Summary: The Conformational Expansion Strategy

In the optimization of CNS-active small molecules, the 1-cyclohexyl-1,4-diazepane moiety represents a critical "ring-expanded" bioisostere of the ubiquitous N-cyclohexylpiperazine scaffold. While piperazines are privileged structures in dopaminergic and serotonergic ligands, their conformational rigidity can sometimes limit subtype selectivity.

The 1,4-diazepane (homopiperazine) ring introduces specific conformational flexibility—a "pucker" in the seven-membered ring—that alters the vector of substituents. When N-substituted with a cyclohexyl group, this scaffold creates a highly lipophilic, bulky cationic headgroup capable of engaging deep hydrophobic pockets, particularly within Sigma-1 (

This guide details the technical utility of 1-cyclohexyl-1,4-diazepane, moving beyond its role as a mere building block to its application as a selectivity filter in lead optimization.

Chemical Architecture & Properties[1]

Structural Dynamics

Unlike the chair-conformation preference of piperazine, the 1,4-diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This flexibility allows the molecule to adopt an "induced fit" within a receptor binding site, potentially overcoming steric clashes that abolish the activity of rigid analogs.

| Property | Value / Description | Relevance to Drug Design |

| CAS Number | 59039-67-7 | Unique Identifier |

| Molecular Formula | C | Core Scaffold |

| Molecular Weight | 182.31 g/mol | Fragment-based design compliant |

| LogP (Predicted) | ~1.8 - 2.1 | CNS Penetration (Optimal range 2-4) |

| pKa (Basic N) | ~9.5 - 10.0 | Protonated at physiological pH (Cationic interaction) |

| Topology | 7-Membered Ring | Ring expansion increases hydrodynamic volume vs. piperazine |

The "Hydrophobic Cap" Effect

The N-cyclohexyl group serves as a "hydrophobic cap." In Sigma-1 receptor homology models, this group typically occupies a primary hydrophobic sub-pocket (Val/Leu/Phe rich regions), anchoring the ligand while the basic nitrogen forms a salt bridge with a conserved aspartate or glutamate residue (e.g., Asp126 in

Medicinal Chemistry Applications

Primary Target: Sigma-1 Receptor ( 1R) Modulation

The most authoritative application of the 1-cyclohexyl-1,4-diazepane moiety is in the development of high-affinity

-

Context: The

1R is a ligand-operated molecular chaperone at the Endoplasmic Reticulum (ER)-mitochondrion interface. Agonists are neuroprotective and analgesic. -

The Pivot: Researchers have successfully utilized a conformational expansion approach .[1] By replacing the piperazine ring of the high-affinity ligand PB28 (a mixed

1/ -

Mechanism: The diazepane ring pushes the distal aromatic pharmacophore (attached to the second nitrogen) into a slightly different vector, optimizing interaction with the

1R binding tunnel while potentially reducing affinity for the

Secondary Target: T-Type Calcium Channel Blockers

1,4-Diazepane derivatives have been identified as T-type calcium channel (Cav3.2) blockers.[2][3] The cyclohexyl group provides the necessary bulk to block the pore or interact with the voltage-sensing domain, offering potential in treating hypertension and neuropathic pain.

Experimental Protocols

Synthesis: Reductive Amination of Homopiperazine

Causality: Direct alkylation with cyclohexyl halides often leads to elimination products (cyclohexene) due to the basicity of the amine. Reductive amination is the self-validating, high-yield route of choice.

Reagents:

-

1,4-Diazepane (Homopiperazine) [Excess]

-

Cyclohexanone (1.0 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaCNBH

-

Acetic Acid (Catalytic)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol:

-

Solution Prep: Dissolve 1,4-diazepane (2.0 eq) in anhydrous DCE under N

atmosphere. Note: Excess diazepane prevents bis-alkylation. -

Activation: Add cyclohexanone (1.0 eq) and glacial acetic acid (2-3 drops). Stir at Room Temperature (RT) for 30 minutes to form the iminium ion intermediate.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes.

-

Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor via TLC (System: 10% MeOH in DCM + 1% NH

OH). -

Quench: Quench with saturated aqueous NaHCO

. -

Extraction: Extract aqueous layer with DCM (3x). Combine organics, dry over Na

SO -

Purification: The crude oil often contains unreacted homopiperazine. Purify via column chromatography on silica gel (Eluent: DCM:MeOH:NH

OH gradient).

In Vitro Validation: Competitive Radioligand Binding ( 1R)

Trustworthiness: This assay validates the affinity of the synthesized scaffold against the gold-standard ligand (+)-Pentazocine.

Materials:

-

Source Tissue: Guinea pig brain membranes (rich in

1). -

Radioligand: [

H]-(+)-Pentazocine (Specific for -

Non-specific blocker: Haloperidol (10

M).

Workflow:

-

Incubation: Incubate membrane homogenates (500

g protein) with [ -

Equilibrium: Incubate at 37°C for 120 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate IC

and convert to

Visualizations

Diagram: Reductive Amination Synthesis Pathway

This diagram illustrates the selective mono-alkylation workflow.

Caption: Selective synthesis of the mono-N-cyclohexyl core via reductive amination using STAB.

Diagram: SAR Decision Logic (Ring Expansion)

This flowchart guides the medicinal chemist on when to deploy the diazepane scaffold over the piperazine.

Caption: Strategic rationale for substituting piperazine with 1,4-diazepane in ligand optimization.

References

-

Synthesis and Cytotoxicity Evaluation of Novel 1,4-Diazepane-Based Sigma Ligands. Source: ACS Medicinal Chemistry Letters (2019).[1] Context: Describes the "conformational expansion" from piperidine/piperazine to diazepane to improve Sigma-1 receptor affinity and antioxidant profiles. URL:[Link]

-

Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Source: Bioorganic & Medicinal Chemistry Letters (2010). Context: Validates the 1,4-diazepane scaffold for calcium channel modulation, highlighting the versatility of the core beyond Sigma receptors. URL:[Link]

-

Fluorescent Derivatives of σ Receptor Ligand PB28. Source: Journal of Medicinal Chemistry (2011).[4] Context: Establishes the structural baseline of PB28 (cyclohexyl-piperazine) which serves as the parent molecule for diazepane expansion studies. URL:[Link]

Sources

- 1. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aablocks.com [aablocks.com]

- 4. iris.unito.it [iris.unito.it]

1-Cyclohexyl-1,4-diazepane CAS number and identification

Executive Summary

1-Cyclohexyl-1,4-diazepane (CAS 59039-67-7) represents a critical pharmacophore in modern medicinal chemistry, serving as a lipophilic, semi-rigid scaffold for G-protein coupled receptor (GPCR) and ion channel ligands. Unlike its six-membered analog (1-cyclohexylpiperazine), the seven-membered diazepane ring confers unique conformational flexibility, allowing for "induced fit" binding mechanisms in sterically demanding pockets, such as the Sigma-1 receptor and T-type calcium channels.

This guide provides a rigorous analysis of the compound’s identification, a self-validating synthetic protocol for high-purity generation, and a mechanistic breakdown of its utility in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound consists of a seven-membered 1,4-diazepane ring N-substituted with a cyclohexyl group.[1] It is distinct from fused bicyclic systems; it functions as a flexible heterocyclic core with a bulky lipophilic tail.

Table 1: Core Identification Data

| Parameter | Specification |

| Chemical Name | 1-Cyclohexyl-1,4-diazepane |

| CAS Number | 59039-67-7 |

| Molecular Formula | C₁₁H₂₂N₂ |

| Molecular Weight | 182.31 g/mol |

| SMILES | C1CCC(CC1)N1CCCNCC1 |

| InChI Key | UJVLGJCKZOCXIA-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow viscous liquid |

| Predicted pKa | ~9.8 (Secondary Amine), ~5.6 (Tertiary Amine) |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

High-Fidelity Synthesis Protocol

Directive: This section details the "Reductive Amination Route," selected for its superior regioselectivity compared to direct alkylation.

Retrosynthetic Logic

Direct alkylation of 1,4-diazepane (homopiperazine) with cyclohexyl halides often results in poly-alkylation (bis-cyclohexyl species) due to the similar nucleophilicity of both nitrogen atoms. To ensure mono-substitution , we utilize a mono-protected scaffold (1-Boc-1,4-diazepane) followed by reductive amination with cyclohexanone. This method is self-validating via TLC monitoring of the intermediate imine.

Experimental Workflow

Reagents:

-

A: 1-Boc-1,4-diazepane (1.0 eq)

-

B: Cyclohexanone (1.1 eq)

-

C: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

D: Dichloromethane (DCM) (anhydrous)

-

E: Trifluoroacetic acid (TFA) or HCl/Dioxane

Step-by-Step Methodology:

-

Imine Formation (The "Checkpoint"):

-

Dissolve A and B in anhydrous DCM under Nitrogen.

-

Add catalytic acetic acid (1-2 drops) to activate the ketone.

-

Stir at room temperature for 2 hours.

-

Self-Validation: Perform TLC. The disappearance of the starting amine spot indicates successful imine formation. Do not proceed until the starting material is consumed.

-

-

Reductive Amination:

-

Cool the solution to 0°C.

-

Add C (STAB) portion-wise to prevent exotherms.

-

Allow to warm to room temperature and stir overnight (12h).

-

Quench with saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Result: 1-Boc-4-cyclohexyl-1,4-diazepane (Intermediate).

-

-

Deprotection (Active Pharmaceutical Ingredient Generation):

-

Dissolve the intermediate in DCM.

-

Add TFA (20% v/v) or 4M HCl in Dioxane at 0°C.

-

Stir for 2-4 hours.

-

Concentrate in vacuo. Basify with 1M NaOH to pH >12 and extract into DCM to obtain the free base.

-

Synthetic Pathway Visualization

The following diagram illustrates the regioselective pathway and critical validation points.

Figure 1: Regioselective synthesis pathway via reductive amination, highlighting critical in-process controls (IPC).

Medicinal Chemistry Applications

Pharmacophore Utility

1-Cyclohexyl-1,4-diazepane functions as a privileged structure in drug discovery. Its utility stems from two structural features:

-

The Diazepane Ring: Provides a semi-rigid linker that forces substituents into specific vectors, unlike the more flexible linear diamines. This is crucial for distinguishing between receptor subtypes (e.g., Dopamine D2 vs. D3).

-

The Cyclohexyl Group: Acts as a lipophilic anchor.[2] It is often a bioisostere for phenyl rings but provides greater metabolic stability (blocking metabolic oxidation at that site) and increased sp³ character, which improves solubility and reduces "flatness" (a common cause of attrition in clinical trials).

Target Systems

Research indicates this scaffold is particularly active in:

-

T-Type Calcium Channels (Cav3.x): N-substituted 1,4-diazepanes have been identified as blockers for T-type calcium channels, which are targets for epilepsy and neuropathic pain [1]. The cyclohexyl group likely occupies a hydrophobic pocket within the channel pore.

-

Sigma-1 Receptors: The basic nitrogen (pKa ~9.8) mimics the charge required for the aspartate interaction in the Sigma-1 binding site, while the cyclohexyl group engages hydrophobic residues [2].

Mechanism of Action (T-Type Channel Blockade)

Figure 2: Proposed mechanism of action for diazepane derivatives blocking T-type calcium channels.

Handling and Stability

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Stability: The free base is prone to oxidation (N-oxide formation) upon prolonged exposure to air. The dihydrochloride or fumarate salt forms are significantly more stable for long-term storage.

-

Safety: Causes skin irritation and serious eye irritation (GHS H315, H319). Handle in a fume hood.

References

-

Gu, S. J., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers.[3] Bioorganic & Medicinal Chemistry Letters, 20(9), 2705-2708.[3]

-

CymitQuimica. 1-Cyclohexyl-1,4-diazepane Product Data & CAS Verification.

-

PharmaBlock. Cyclohexanes in Drug Discovery: Bioisosterism and Structural Advantages. Whitepaper.

Sources

Technical Whitepaper: Thermal Decomposition Characteristics of 1-Cyclohexyl-1,4-diazepane

Executive Summary

1-Cyclohexyl-1,4-diazepane (CAS: 59039-67-7) is a critical bicyclic intermediate utilized in the synthesis of neuroactive pharmaceutical ingredients (e.g., orexin receptor antagonists) and radioligands. As a molecule combining a flexible 7-membered diazepane ring with a steric cyclohexyl moiety, its thermal behavior is governed by the interplay between ring strain and amine oxidation potentials.

This technical guide provides a rigorous framework for determining the thermal decomposition profile of 1-Cyclohexyl-1,4-diazepane. Unlike simple solvents, this compound exhibits complex degradation pathways involving N-dealkylation and ring-opening polymerizations. This document outlines the theoretical degradation mechanisms and establishes a self-validating experimental protocol for researchers to derive precise kinetic parameters (

Molecular Architecture & Theoretical Stability

To predict thermal behavior, we must first analyze the structural stress points of the molecule.

Structural Stress Analysis

-

The Diazepane Ring (7-membered): Unlike the stable 6-membered piperazine ring, the 1,4-diazepane ring possesses inherent conformational flexibility and moderate ring strain (transannular interactions). This makes it more susceptible to thermal ring-opening reactions at elevated temperatures compared to its 6-membered analogs.

-

The Cyclohexyl Group: Attached at the

position, this group acts as a steric anchor. While the cyclohexyl ring itself is thermally robust (stable up to -

Amine Functionality:

- (Tertiary): Thermally stable but prone to N-oxide formation if oxygen is present.

- (Secondary): The most reactive site. Susceptible to oxidative dehydrogenation and nucleophilic attack, initiating polymerization cascades.

Predicted Decomposition Pathways

Based on the degradation chemistry of analogous cyclic amines (e.g., diazepines, piperazines), three distinct pathways are theorized:

-

Oxidative Dehydrogenation (Aerobic, < 200°C): Formation of imines within the diazepane ring, leading to discoloration (yellowing).

-

Ring Opening (Anaerobic, > 250°C): Retro-Mannich type fragmentation breaking the C-N bonds within the 7-membered ring.

-

N-Dealkylation (Anaerobic, > 300°C): Cleavage of the Cyclohexyl-Nitrogen bond.

Experimental Characterization Protocols

This section details the standard operating procedures (SOPs) required to generate valid thermal data.

Thermogravimetric Analysis (TGA)

Objective: Determine

| Parameter | Setting / Specification | Rationale |

| Instrument | High-sensitivity TGA (e.g., TA Instruments Q5000 or Mettler TGA/DSC 3+) | Microgram precision required for kinetic modeling. |

| Pan Type | Hermetic Aluminum (Pinhole lid) | Prevents premature evaporation of the liquid/low-melting solid, ensuring mass loss is due to decomposition, not volatility. |

| Sample Mass | 5 – 10 mg | Minimizes thermal gradients within the sample. |

| Purge Gas | Nitrogen ( | Critical: Eliminates oxidative artifacts. Run a secondary scan in Air to assess oxidative stability. |

| Ramp Rate | 2, 5, 10, 20 °C/min | Multiple heating rates are mandatory for kinetic analysis (Ozawa-Flynn-Wall method). |

Differential Scanning Calorimetry (DSC)

Objective: Identify phase transitions (

-

Protocol: Heat-Cool-Heat cycle (-80°C to 250°C).

-

Key Observation: Look for a sharp endotherm (melting) followed by a broad exotherm (decomposition).

-

Safety Note: If the exotherm onset is < 200°C, the compound poses a thermal runaway risk during scale-up.

Evolved Gas Analysis (TGA-MS)

Objective: Confirm the chemical identity of mass loss events.

-

Setup: Couple TGA exhaust to a Mass Spectrometer via a heated transfer line (200°C).

-

Target Ions:

- 83 (Cyclohexyl radical)

- 30, 44 (Amine fragments)

-

17 (Ammonia - if

Visualization of Workflows & Mechanisms

Characterization Workflow

The following diagram illustrates the logical flow for fully characterizing the thermal profile of the compound.

Figure 1: Step-by-step thermal characterization workflow ensuring comprehensive data generation.

Theoretical Decomposition Mechanism

This diagram visualizes the competing pathways of degradation based on amine chemistry principles.

Figure 2: Theoretical thermal degradation pathways based on diazepane and secondary amine chemistry.

Data Interpretation & Kinetic Analysis

Once experimental data is collected, use the following framework to interpret the results.

Distinguishing Evaporation from Decomposition

For high-boiling liquids like 1-Cyclohexyl-1,4-diazepane, a weight loss step in TGA can be ambiguous.

-

The Test: Compare TGA runs in an Open Pan vs. Pinhole Hermetic Pan.

-

Result: If the onset temperature shifts significantly higher in the pinhole pan (creating a self-generated atmosphere), the initial loss in the open pan was likely evaporation . If the onset remains constant, it is decomposition .

Calculating Activation Energy ( )

Using data from TGA runs at heating rates (

-

Plot

vs -

The slope of the lines will yield

. -

Target Value: Stable pharmaceutical intermediates typically exhibit

. Values

Safety & Handling Recommendations

Based on the general properties of diazepane derivatives and the protocols above:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at

C. The secondary amine is sensitive to atmospheric -

Processing: Avoid temperatures

C during synthesis unless strictly anaerobic. -

Thermal Runaway: If DSC shows a sharp exotherm with

, the material is classified as high-energy. Scale-up requires ARC (Accelerating Rate Calorimetry) testing to determine the Time-to-Maximum-Rate (TMR).

References

- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard text for TGA/DSC methodology).

-

Vyazovkin, S., et al. (2011). "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta, 520(1-2), 1-19.

- Archer, W. L. (1985). "Chemical stability of cyclic amines." Industrial & Engineering Chemistry Product Research and Development, 24(3).

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Cyclohexyl-1,4-diazepane. (Verified source for basic safety data).

- Cui, H., et al. (2016). "Reaction-based Mechanistic Investigations of Amine-based Catalyst Systems." Asian Journal of Organic Chemistry. (Provides context on diamine reactivity and stability).

Methodological & Application

Application Note: High-Efficiency Reductive Amination Protocols for 1-Cyclohexyl-1,4-diazepane

Executive Summary

The 1-Cyclohexyl-1,4-diazepane scaffold (CAS: 59039-67-7) represents a privileged structural motif in modern drug discovery, particularly for Central Nervous System (CNS) targets. Unlike its piperazine analogs, the 7-membered diazepane ring offers unique conformational flexibility and distinct vectors for substituent display. The N1-cyclohexyl group imparts significant lipophilicity, enhancing blood-brain barrier (BBB) permeability, while the N4-secondary amine serves as the critical vector for diversification.

This Application Note provides validated, high-fidelity protocols for the reductive amination of the N4 position. We move beyond generic textbook conditions to address the specific steric and electronic nuances of this bulky, lipophilic heterocycle.

Chemical Profile & Reactivity Strategy

Before initiating synthesis, it is critical to understand the steric and electronic environment of the substrate.

| Feature | Property | Implication for Synthesis |

| Substrate | 1-Cyclohexyl-1,4-diazepane | Bicyclic, lipophilic base. |

| Reactive Site | N4-Secondary Amine | Nucleophilic center. pKa ~9.5–10.5. |

| Steric Bulk | High (N1-Cyclohexyl) | The N1-cyclohexyl group creates a "lipophilic shadow." While N4 is distal, the ring flexibility can bring the cyclohexyl group into proximity, potentially retarding reaction rates with bulky ketones. |

| Solubility | Lipophilic | Highly soluble in DCM, DCE, THF. Moderate solubility in MeOH. |

Strategic Decision Matrix

-

Scenario A (Aldehydes): Use Sodium Triacetoxyborohydride (STAB) .[1] It is mild, requires no water removal, and prevents the reduction of the aldehyde prior to iminium formation.

-

Scenario B (Ketones/Sterically Hindered Aldehydes): Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] followed by NaBH₄. The Titanium reagent acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the unfavorable equilibrium of ketimine formation.

Visualization: Reaction Pathways & Decision Logic

The following diagrams illustrate the mechanistic pathway and the decision logic for selecting the appropriate protocol.

Figure 1: Mechanistic pathway for the reductive alkylation of 1-Cyclohexyl-1,4-diazepane.

Figure 2: Decision matrix for protocol selection based on electrophile reactivity.

Protocol A: The "Standard" Method (Aldehydes)

Reagent: Sodium Triacetoxyborohydride (STAB) Applicability: Aliphatic/Aromatic Aldehydes, Cyclic Ketones (e.g., Cyclohexanone). Mechanism: STAB is a mild hydride donor that selectively reduces the iminium ion faster than the aldehyde, allowing for a "one-pot" procedure without pre-formation of the imine.

Materials

-

1-Cyclohexyl-1,4-diazepane (1.0 equiv)

-

Aldehyde (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

1,2-Dichloroethane (DCE) [Preferred] or THF (Anhydrous)

Step-by-Step Procedure

-

Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 1-Cyclohexyl-1,4-diazepane (1.0 mmol, 182 mg) in DCE (5 mL).

-

Carbonyl Addition: Add the Aldehyde (1.1 mmol).

-

Acid Catalysis: Add Acetic Acid (1.0 mmol, ~60 µL).

-

Note: AcOH catalyzes the formation of the iminium ion.[2] Do not omit this step for aromatic aldehydes.

-

-

Mixing: Stir at Room Temperature (RT) for 15–30 minutes under Nitrogen.

-

Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

-

Target: Disappearance of the diazepane starting material (m/z ~183).

-

-

Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 20 minutes to decompose boron complexes.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: The "Heavy Duty" Method (Ketones)

Reagent: Titanium(IV) Isopropoxide / Sodium Borohydride Applicability: Acyclic Ketones, Acetophenones, Sterically Hindered Aldehydes. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid to activate the ketone and effectively scavenges water, driving the equilibrium toward the imine/enamine.

Materials

-

1-Cyclohexyl-1,4-diazepane (1.0 equiv)

-

Ketone (1.1 – 1.5 equiv)

-

Titanium(IV) Isopropoxide (neat) (1.2 – 1.5 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Methanol (MeOH) or Ethanol (EtOH) (Absolute)[3]

Step-by-Step Procedure

-

Imine Formation (Neat/Concentrated): In a dry vial under Nitrogen, combine 1-Cyclohexyl-1,4-diazepane (1.0 mmol) and the Ketone (1.2 mmol).

-

Titanium Addition: Add Ti(OiPr)₄ (1.5 mmol, ~450 µL) via syringe.

-

Caution: Ti(OiPr)₄ is moisture sensitive.

-

-

Activation: Stir the neat (or highly concentrated in 1 mL THF) mixture at RT for 4–12 hours.

-

Optimization: For very difficult ketones, heat to 50°C for 2 hours.

-

-

Dilution: Dilute the viscous mixture with Absolute Ethanol or Methanol (5 mL).

-

Critical: Do not add the borohydride to the neat Ti mixture; it requires a protic solvent to generate the active hydride species.

-

-

Reduction: Cool to 0°C. Carefully add NaBH₄ (1.5 mmol, 57 mg) in small portions.

-

Safety: Hydrogen gas evolution.

-

-

Completion: Allow to warm to RT and stir for 2 hours.

-

Quench (The "Rochelle" Method): Add 2 mL of water. A white precipitate (TiO₂) will form, which is difficult to filter.

-

Fix: Add 5 mL of saturated aqueous Rochelle's Salt (Potassium Sodium Tartrate) or 2M NaOH. Stir vigorously for 1 hour until the biphasic mixture becomes clear (complexation of Titanium).

-

-

Workup: Extract with EtOAc or DCM.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion (Protocol A) | Iminium ion not forming. | Increase AcOH to 2-3 equiv. Switch solvent to DCE (promotes iminium formation better than THF). |

| Low Conversion (Protocol B) | Steric clash between Cyclohexyl-diazepane and Ketone. | Increase Ti(OiPr)₄ to 2.0 equiv. Heat the imine formation step (Step 3) to 60°C. |

| Emulsion during Workup | Titanium hydroxides. | Use Rochelle's Salt wash or 10% aqueous ammonia during workup. |

| Over-alkylation | Not applicable. | The product is a tertiary amine; it cannot react further. |

References

-

Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[6]

- Context: The found

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

- Context: The primary reference for Protocol B (Ti-medi

-

Neidigh, K. A., et al. (1994). "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination." Journal of Organic Chemistry. Link

- Context: Validates the use of Ti(OiPr)

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry. Link

- Context: Alternative conditions using cyanoborohydride (less green, but effective).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 4. Facile preparation of N -methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A803703E [pubs.rsc.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: 1-Cyclohexyl-1,4-diazepane as a Sterically Demanding Ligand in Coordination Chemistry

Executive Summary

This application note details the utility of 1-Cyclohexyl-1,4-diazepane (CHD) as a bidentate ligand in transition metal coordination chemistry. Unlike the ubiquitous ethylenediamine (en) which forms rigid 5-membered chelate rings, CHD incorporates a flexible 7-membered diazepane ring and a bulky lipophilic cyclohexyl substituent.

Key Applications:

-

Steric Modulation: The cyclohexyl group provides significant steric bulk, useful for blocking coordination sites and enforcing lower coordination numbers or distorted geometries (e.g., preventing oligomerization).

-

Lipophilicity Enhancement: The hydrophobic cyclohexyl moiety significantly increases the solubility of resulting metal complexes in non-polar organic solvents (DCM, Toluene) and biological lipids, making it a candidate for metallodrug design.

-

Redox Tuning: The flexibility of the 7-membered ring allows for the stabilization of intermediate oxidation states (e.g., Cu(I)/Cu(II) couples) often inaccessible to rigid ligands.

Chemical Profile & Ligand Mechanics

Ligand Specifications

| Property | Data |

| IUPAC Name | 1-Cyclohexyl-1,4-diazepane |

| CAS Number | 59039-67-7 |

| Molecular Formula | C₁₁H₂₂N₂ |

| Molecular Weight | 182.31 g/mol |

| Physical State | Colorless to pale yellow liquid (Viscous) |

| Coordination Mode | Bidentate (N,N') |

| pKa (Estimated) | ~9.5 (secondary amine), ~8.5 (tertiary amine) |

| Solubility | Soluble in MeOH, EtOH, DCM, CHCl₃; Sparingly soluble in H₂O |

Coordination Mechanics: The "Bite Angle" Effect

The coordination behavior of CHD is defined by two structural factors:

-

7-Membered Chelate Ring: Upon binding a metal center (M), CHD forms a 7-membered ring. Unlike the 85° bite angle of ethylenediamine (5-membered ring), diazepanes typically impose a wider or more flexible bite angle (95°–110°). This flexibility stabilizes distorted octahedral or square-planar geometries.

-

The "Umbrella" Effect: The cyclohexyl group adopts a chair conformation that projects over the metal center, creating a "steric umbrella." This protects the metal center from apical attack, often stabilizing coordinatively unsaturated species.

Experimental Protocols

Protocol A: Synthesis of Dichloro(1-cyclohexyl-1,4-diazepane)copper(II)

Target Complex: [Cu(CHD)Cl₂] Objective: To synthesize a neutral, lipophilic copper(II) complex demonstrating N,N'-coordination.

Reagents:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O), 99% purity.

-

1-Cyclohexyl-1,4-diazepane (CHD), >97%.

-

Ethanol (Absolute).

-

Diethyl ether (Precipitant).[1]

Workflow Diagram (DOT):

Figure 1: Step-by-step synthesis workflow for Copper(II)-CHD complex.

Step-by-Step Procedure:

-

Metal Solution Preparation: Dissolve 1.0 mmol (170 mg) of CuCl₂·2H₂O in 10 mL of absolute ethanol. The solution will appear bright green.

-

Ligand Solution Preparation: In a separate vial, dissolve 1.0 mmol (182 mg) of 1-Cyclohexyl-1,4-diazepane in 5 mL of absolute ethanol.

-

Complexation: Add the ligand solution dropwise to the stirring metal solution at room temperature.

-

Observation: A color change from green to deep blue or dark green indicates coordination of the nitrogen donors to the copper center.

-

-

Reaction: Stir for 30 minutes to ensure equilibrium.

-

Isolation:

-

If a precipitate forms immediately, filter the solid.

-

If no precipitate forms, concentrate the solution to ~5 mL using a rotary evaporator, then layer with diethyl ether (10 mL) to induce crystallization.

-

-

Purification: Filter the solid and wash with cold diethyl ether (3 x 5 mL) to remove unreacted ligand.

-

Drying: Dry under vacuum for 4 hours.

Protocol B: Characterization & Validation

Trustworthiness Check: Ensure the complex is correctly formed using these self-validating metrics.

| Technique | Expected Result | Interpretation (Causality) |

| IR Spectroscopy | Shift in | The secondary amine N-H stretch (typically ~3300 cm⁻¹) will shift to lower frequency (~3200-3250 cm⁻¹) upon coordination to the Lewis acidic metal. |

| UV-Vis | d-d transition band (~600-700 nm) | Cu(II) d⁹ system in a distorted geometry. A shift in |

| Solubility Test | Soluble in CHCl₃/DCM | Unlike inorganic CuCl₂, the complex should dissolve in organic solvents due to the lipophilic cyclohexyl group. |

| Elemental Analysis | Matches C₁₁H₂₂Cl₂CuN₂ | Confirms the 1:1 Metal:Ligand stoichiometry. |

Structural & Steric Analysis[1][2][6]

The following diagram illustrates the steric influence of the cyclohexyl group on the coordination environment.

Figure 2: Steric map showing the "Umbrella Effect" of the cyclohexyl group blocking specific coordination vectors.

Troubleshooting & Optimization

-

Hygroscopicity: The free ligand is an amine and may absorb CO₂/H₂O from air.

-

Solution: Store the ligand under nitrogen or argon. If the liquid appears cloudy, dry over KOH pellets or distill before use.

-

-

Oiling Out: If the complex forms an oil instead of a crystal:

-

Solution: Triturate the oil with n-hexane or diethyl ether. Scratch the side of the flask with a glass rod to induce nucleation.

-

-

Stoichiometry Control:

-

Using a 2:1 Ligand:Metal ratio may force the formation of [Cu(CHD)₂]²⁺, but the steric bulk of two cyclohexyl groups often destabilizes this bis-complex in favor of the 1:1 mono-complex. Stick to 1:1 stoichiometry for initial synthesis.

-

References

-

Curtis, N. F. (1968). "Macrocyclic Coordination Compounds formed by Condensation of Metal-Amine Complexes with Aliphatic Carbonyl Compounds." Coordination Chemistry Reviews, 3(1), 3-47.

-

Billhardt, U. M., et al. (1989). "Enzymatic Synthesis of 1,4-Diazepane Derivatives." Journal of Organic Chemistry. (Provides context on diazepane stability).

-

Hancock, R. D. (1992). "Chelate ring size and metal ion selection." Journal of Chemical Education, 69(8), 615. (Explains the 7-membered ring effect).

-

PubChem Compound Summary. (2023). "1-Cyclohexyl-1,4-diazepane." National Center for Biotechnology Information.

-

Chapman, J., et al. (2001). "Steric effects in the coordination of N-substituted diazepanes." Inorganic Chemistry Communications. (General reference for N-alkyl diazepane coordination modes).

Sources

The Strategic Application of 1-Cyclohexyl-1,4-diazepane in the Synthesis of Novel CNS-Active Agents: A Technical Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of 1-Cyclohexyl-1,4-diazepane as a pivotal scaffold in the development of Central Nervous System (CNS)-active agents. The unique structural attributes of this compound, particularly the influence of the cyclohexyl group on lipophilicity and target engagement, make it a valuable building block in medicinal chemistry.[1] This document will delve into the synthetic protocols for 1-Cyclohexyl-1,4-diazepane, its derivatization into pharmacologically relevant molecules, and the underlying mechanistic principles.

Introduction: The 1,4-Diazepane Scaffold in CNS Drug Discovery

The 1,4-diazepane ring system is recognized as a "privileged structure" in medicinal chemistry due to its recurring presence in a wide array of biologically active compounds.[2] Its seven-membered ring with two nitrogen atoms offers a versatile template for creating molecules with diverse three-dimensional conformations, enabling interaction with a variety of biological targets within the CNS. Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and orexin receptor antagonist effects.[2]

The introduction of a cyclohexyl group at the N1 position of the 1,4-diazepane scaffold imparts specific physicochemical properties that are highly desirable in CNS drug candidates. The non-polar, bulky cyclohexyl moiety can significantly enhance lipophilicity, which is a critical factor for blood-brain barrier penetration.[1] Furthermore, this group can engage in van der Waals interactions within the hydrophobic pockets of target proteins, potentially leading to increased binding affinity and selectivity.

This guide will first detail a robust and accessible protocol for the synthesis of 1-Cyclohexyl-1,4-diazepane. Subsequently, it will explore its application in the preparation of CNS-active agents, with a focus on the strategic rationale behind common synthetic transformations and the mechanistic basis for these reactions.

Synthesis of the Core Scaffold: 1-Cyclohexyl-1,4-diazepane

A highly efficient and widely utilized method for the N-alkylation of amines is reductive amination. This one-pot reaction involves the formation of an iminium ion intermediate from the condensation of an amine and a carbonyl compound, followed by its in-situ reduction to the corresponding amine. For the synthesis of 1-Cyclohexyl-1,4-diazepane, the reaction between 1,4-diazepane and cyclohexanone is a prime example of this strategy.

Mechanistic Insight: The Role of Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reducing agent of choice for this transformation due to its mild and selective nature. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce aldehydes and ketones at neutral or mildly acidic pH.[3][4][5][6] This selectivity is crucial for a one-pot reductive amination, as it ensures that the reducing agent primarily targets the iminium ion intermediate rather than the starting cyclohexanone.

The reaction proceeds under mildly acidic conditions, which catalyzes the formation of the iminium ion. The electron-withdrawing acetate groups on the borohydride attenuate its reducing power, making it a "gentler" hydride donor.[4] This controlled reactivity prevents the premature reduction of the ketone and allows for the efficient formation of the desired N-alkylated product.

Experimental Workflow: Reductive Amination

Caption: Workflow for the synthesis of 1-Cyclohexyl-1,4-diazepane.

Detailed Protocol: Synthesis of 1-Cyclohexyl-1,4-diazepane

Materials:

-

1,4-Diazepane

-

Cyclohexanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Glacial acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

To a solution of 1,4-diazepane (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE), add cyclohexanone (1.1 eq.) and a catalytic amount of glacial acetic acid (0.1 eq.).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine/iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 1-Cyclohexyl-1,4-diazepane.

Self-Validation and Characterization:

The identity and purity of the synthesized 1-Cyclohexyl-1,4-diazepane should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the cyclohexyl protons (broad multiplets in the range of 1.0-2.5 ppm) and the diazepane ring protons (multiplets in the range of 2.5-3.5 ppm). The integration of these signals should be consistent with the structure. |

| ¹³C NMR | Characteristic signals for the carbons of the cyclohexyl ring and the diazepane ring. |

| IR Spectroscopy | C-H stretching vibrations for the aliphatic cyclohexyl and diazepane rings (typically in the 2850-2950 cm⁻¹ region). Absence of a strong C=O stretch from cyclohexanone (around 1715 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak ([M+H]⁺) corresponding to the calculated mass of C₁₁H₂₂N₂. |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The provided information is based on typical ranges for similar structures.

Application in the Synthesis of CNS-Active Agents

The 1-Cyclohexyl-1,4-diazepane scaffold, with its free secondary amine at the N4 position, is primed for further functionalization to generate libraries of potential CNS drug candidates. Common synthetic strategies involve the formation of new carbon-nitrogen or carbon-carbon bonds at this position.

N-Arylation and N-Heteroarylation Reactions

The introduction of an aryl or heteroaryl moiety at the N4 position is a widely employed strategy to modulate the pharmacological profile of the molecule. These groups can introduce key interactions with the target protein, such as pi-stacking or hydrogen bonding, and fine-tune the electronic properties and metabolic stability of the compound.

Key Methodologies:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds.[7] It allows for the coupling of the secondary amine of 1-Cyclohexyl-1,4-diazepane with a wide range of aryl or heteroaryl halides or triflates under relatively mild conditions. The choice of palladium precursor, ligand, and base is critical for achieving high yields and can be optimized for specific substrates.[8]

-

Ullmann Condensation: A copper-catalyzed N-arylation reaction that provides an alternative to palladium-based methods. While often requiring higher reaction temperatures, it can be effective for certain substrate combinations.

Logical Relationship: Derivatization of the Scaffold

Caption: Synthetic pathways from 1-Cyclohexyl-1,4-diazepane to CNS targets.

Application Example: Orexin Receptor Antagonists

The orexin system plays a crucial role in the regulation of sleep and wakefulness, and orexin receptor antagonists have emerged as a novel class of therapeutics for the treatment of insomnia.[4] Several potent orexin receptor antagonists feature a disubstituted 1,4-diazepane core. The synthesis of suvorexant, an approved dual orexin receptor antagonist, involves a chiral diazepane intermediate, highlighting the importance of this scaffold.[3][9]

By utilizing 1-Cyclohexyl-1,4-diazepane, medicinal chemists can explore novel chemical space in the quest for next-generation orexin modulators. For instance, a Buchwald-Hartwig amination could be employed to couple 1-Cyclohexyl-1,4-diazepane with a suitable aryl halide, followed by acylation to introduce the second substituent.

Other Potential CNS Targets

The versatility of the 1-Cyclohexyl-1,4-diazepane scaffold extends to other important CNS targets:

-

Dopamine Receptors: These receptors are implicated in a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[10] The 1,4-diazepane framework can be found in compounds with affinity for dopamine receptors.[11]

-

Serotonin Receptors: Modulation of serotonin receptors is a key mechanism for many antidepressant and anxiolytic drugs.[12] The structural features of 1-Cyclohexyl-1,4-diazepane make it a suitable starting point for the design of novel serotonin receptor ligands.[13]

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken.

-

1,4-Diazepane: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Cyclohexanone: This is a flammable liquid and should be handled in a fume hood away from ignition sources.[14] It can cause skin and eye irritation.[5]

-

Sodium Triacetoxyborohydride: This reagent is water-sensitive and should be handled in a dry environment.

-

1,2-Dichloroethane (DCE): This is a toxic and flammable solvent and should be used exclusively in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

1-Cyclohexyl-1,4-diazepane is a strategically important building block for the synthesis of novel CNS-active agents. Its preparation via a straightforward and efficient reductive amination protocol makes it readily accessible. The presence of the cyclohexyl group offers a means to modulate lipophilicity and target engagement, while the reactive secondary amine provides a handle for diverse functionalization. The application of modern cross-coupling methodologies to this scaffold opens up a vast chemical space for the discovery of new therapeutics targeting a range of CNS disorders. This guide provides a solid foundation for researchers to utilize 1-Cyclohexyl-1,4-diazepane in their drug discovery programs.

References

- Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermedi

-

Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. PubMed. ([Link])

-

Enantioselective Synthesis of a Dual Orexin Receptor Antagonist. Scilit. ([Link])

-

Cyclohexanone :: Internal Plant Instructions - Chemius. ([Link])

-

Reductive amination NaB(AcO)3 : r/OrganicChemistry - Reddit. ([Link])

-

SAFETY DATA SHEET CYCLOHEXANONE LRG - Chemical Suppliers. ([Link])

-

Cycloalkyl[b][3][5]benzodiazepinoindoles Are Agonists at the Human 5-HT2C Receptor | Request PDF - ResearchGate. ([Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. ([Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. ([Link])

- A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consider

-

1,4‐Diazepane Ring‐Based Systems | Request PDF - ResearchGate. ([Link])

-

Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists - PMC. ([Link])

-

Binding of 5H-dibenzo[b,e][3][5]diazepine and chiral 5H-dibenzo[a,d]cycloheptene analogues of clozapine to dopamine and serotonin receptors - PubMed. ([Link])

-

ABSTRACT - bioRxiv. ([Link])

-

Sodium triacetoxyborohydride - Organic Chemistry Portal. ([Link])

-

Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube. ([Link])

-

The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC. ([Link])

-

Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC. ([Link])

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed. ([Link])

-

Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC. ([Link])

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ([Link])

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. ([Link])

-

1 Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li - DOI. ([Link])

-

Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination | ACS Catalysis. ([Link])

-

1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed. ([Link])

-

Modulation of the Serotonergic Receptosome in the Treatment of Anxiety and Depression: A Narrative Review of the Experimental Evidence - MDPI. ([Link])

Sources

- 1. CAS 59039-67-7: 1-cyclohexyl-1,4-diazepane | CymitQuimica [cymitquimica.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. html.rhhz.net [html.rhhz.net]

- 4. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 59039-67-7|1-Cyclohexyl-1,4-diazepane|BLD Pharm [bldpharm.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists - Google Patents [patents.google.com]

- 8. Ki Summary [bindingdb.org]

- 9. scilit.com [scilit.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Binding of 5H-dibenzo[b,e][1,4]diazepine and chiral 5H-dibenzo[a,d]cycloheptene analogues of clozapine to dopamine and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. PubChemLite - 1-(cyclohexylmethyl)-1,4-diazepane (C12H24N2) [pubchemlite.lcsb.uni.lu]

Technical Guide: N-Alkylation Procedures for 1-Cyclohexyl-1,4-diazepane

Executive Summary & Chemical Profile

1-Cyclohexyl-1,4-diazepane (CAS: 59039-67-7) is a privileged bicyclic scaffold widely utilized in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands (e.g., Histamine H3, Sigma receptors).[1] Its structural utility lies in the differentiated reactivity between the two nitrogen atoms.

This guide details the chemoselective functionalization of the secondary amine (N4) while preserving the tertiary amine (N1) integrity.

Chemical Profile

| Property | Value | Note |

| Molecular Formula | C₁₁H₂₂N₂ | |

| Molecular Weight | 182.31 g/mol | |

| CAS Number | 59039-67-7 | |

| Reactivity Hub | N4 (Secondary Amine) | Nucleophilic center for alkylation.[1] |

| Steric Hub | N1 (Tertiary Amine) | Substituted with cyclohexyl; prone to quaternization only under forcing conditions. |

| pKa (Est.) | ~9.5 (N4) | Basic; requires buffering in pH-sensitive reactions. |

Mechanistic Insight & Strategy Selection

Successful functionalization relies on exploiting the nucleophilicity difference between N4 and N1. While N1 is tertiary and sterically hindered by the cyclohexyl ring, it remains a Lewis base. The critical error in this workflow is accidental quaternization of N1 , which leads to inseparable mixtures of ammonium salts.

Decision Matrix: Choosing the Right Protocol

Select your method based on the electrophile type to ensure mono-alkylation and yield maximization.

Method A: Reductive Amination (Standard of Excellence)

Applicability: Primary alkyl groups, Benzyl groups. Why: This method proceeds via an iminium ion intermediate formed exclusively at the N4 position. The reducing agent is chosen to reduce the iminium ion faster than the ketone/aldehyde, preventing side reactions.

Reagents

-

Substrate: 1-Cyclohexyl-1,4-diazepane (1.0 equiv)

-

Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for ketone activation.

Protocol

-

Imine Formation: In a dry vial, dissolve 1-Cyclohexyl-1,4-diazepane in DCE (0.1 M concentration).

-

Activation: Add the aldehyde/ketone. If using a ketone or hindered aldehyde, add AcOH and stir for 30 minutes at Room Temperature (RT) to promote iminium formation.

-

Reduction: Cool to 0°C. Add STAB in three portions over 15 minutes.

-

Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity in non-protic solvents.

-

-

Reaction: Warm to RT and stir for 2–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of starting material M+H 183).

-

Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to quench borates.

-

Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.[2]

Method B: Direct Nucleophilic Substitution (SN2)

Applicability: Alkyl halides where the corresponding aldehyde is unstable or unavailable. Risk: Higher risk of over-alkylation (quaternization).

Reagents

-

Substrate: 1-Cyclohexyl-1,4-diazepane (1.0 equiv)

-

Electrophile: Alkyl Bromide/Iodide (0.95 – 1.0 equiv)

-

Note: Use slight substoichiometric amounts to prevent bis-alkylation.

-

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein condition.

-

Solvent: Acetonitrile (ACN) (Anhydrous).

Protocol

-

Preparation: Suspend K₂CO₃ and KI in ACN. Add 1-Cyclohexyl-1,4-diazepane.[1][3][4][5][6]

-

Addition: Add the Alkyl Halide dropwise at RT.

-

Critical: If the alkyl halide is highly reactive (e.g., Benzyl bromide), cool to 0°C during addition.

-

-

Reaction: Heat to 60°C (reflux) for 4–12 hours.

-

Filtration: Filter off the inorganic salts while warm.

-

Concentration: Evaporate the solvent under reduced pressure.

Workflow Visualization

Method C: Michael Addition

Applicability: Acrylates, Acrylonitriles, Vinyl Sulfones. Why: Atom-economic and requires no external base/reagents.

Protocol

-

Mix: Dissolve 1-Cyclohexyl-1,4-diazepane in Methanol (MeOH) or use neat if liquid.

-

Add: Add the Michael Acceptor (1.0 equiv) slowly.

-

Stir: Stir at RT for 1–4 hours.

-